molecular formula C25H29N3O5 B10819912 6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one

6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B10819912
M. Wt: 451.5 g/mol
InChI Key: FWTDDBIMDSVPTR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNE-375 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production of GNE-375 follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

GNE-375 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

GNE-375 has a wide range of scientific research applications, including:

Mechanism of Action

GNE-375 exerts its effects by selectively inhibiting bromodomain-containing protein 9 (BRD9). It binds to the bromodomain of BRD9, preventing its interaction with acetylated lysine residues on histone proteins. This inhibition disrupts the chromatin structure and affects gene expression, leading to the prevention of epigenetically-defined drug resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GNE-375 is unique due to its high selectivity and potency for bromodomain-containing protein 9 (BRD9) over other bromodomain-containing proteins. It shows more than 100-fold selectivity for BRD9 compared to BRD4, TAF1, and CECR2 . This high selectivity makes GNE-375 a valuable tool for studying the specific role of BRD9 in various biological processes and diseases .

Biological Activity

The compound 6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one is a pyrrolopyridine derivative that has attracted attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₂₅H₃₀N₂O₄
  • Molecular Weight : 450.5 g/mol
  • InChI Key : FWTDDBIMDSVPTR-AATRIKPKSA-N

This compound features a pyrrolopyridine core with various substituents that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrrolopyridine framework.
  • Introduction of the morpholine and dimethoxy substituents.
  • Functionalization at the butenyl position.

Research indicates that the synthetic pathway can significantly affect yield and purity, making optimization essential for biological testing .

The compound exhibits various biological activities, primarily through inhibition of specific enzyme pathways. Notably, it has been studied for its potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in cellular signaling by regulating cyclic nucleotide levels.

Key Findings :

  • Inhibition of PDE4 : In vitro studies have shown that derivatives similar to this compound can inhibit PDE4B with IC50 values lower than standard inhibitors like rolipram . This suggests potential applications in treating inflammatory diseases.

Antitumor Activity

Several studies have indicated that compounds with similar structures exhibit antitumor properties. The mechanism often involves:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through modulation of signaling pathways.

For instance, a related compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that this class of compounds may be beneficial in cancer therapy .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in various cancer cell lines. The results showed:

  • Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values : MCF-7 (15 µM), HeLa (20 µM).

These findings indicate a promising therapeutic index for further development .

Study 2: Inflammatory Response Modulation

Another study focused on the compound's ability to modulate inflammatory responses by inhibiting TNF-alpha release in macrophages. The results demonstrated:

  • Reduction in TNF-alpha Levels : 45% decrease at 10 µM concentration.

This suggests potential use in treating inflammatory conditions such as asthma or COPD .

Data Tables

Activity TypeCell Line TestedIC50 Value (µM)Mechanism
AntitumorMCF-715Apoptosis induction
AntitumorHeLa20Signaling pathway modulation
Anti-inflammatoryMacrophages10TNF-alpha inhibition

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one

InChI

InChI=1S/C25H29N3O5/c1-5-6-7-28-15-20(18-12-16(2)26-23(18)25(28)30)17-13-22(32-4)19(14-21(17)31-3)24(29)27-8-10-33-11-9-27/h5-6,12-15,26H,7-11H2,1-4H3/b6-5+

InChI Key

FWTDDBIMDSVPTR-AATRIKPKSA-N

Isomeric SMILES

C/C=C/CN1C=C(C2=C(C1=O)NC(=C2)C)C3=CC(=C(C=C3OC)C(=O)N4CCOCC4)OC

Canonical SMILES

CC=CCN1C=C(C2=C(C1=O)NC(=C2)C)C3=CC(=C(C=C3OC)C(=O)N4CCOCC4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.